(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C17H24BrN3O3S and its molecular weight is 430.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s involved in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors .
Biochemical Pathways
The inhibition of MAGL leads to an increase in the levels of 2-AG, which is a signaling molecule in the endocannabinoid system (ECS). The ECS is involved in a variety of physiological processes, including pain sensation, mood, and memory . By increasing the levels of 2-AG, the compound can modulate the activity of the ECS and its downstream effects .
Pharmacokinetics
The compound’s ability to inhibit magl in a reversible manner suggests that it may have a favorable pharmacokinetic profile .
Result of Action
The compound’s action results in an increase in the levels of 2-AG, leading to the activation of cannabinoid receptors. This can have various effects at the molecular and cellular level, depending on the specific tissues and cells involved . For example, in cancer cells, the activation of cannabinoid receptors has been shown to inhibit cell proliferation and induce apoptosis .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s interaction with its target .
Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-(3-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3S/c18-16-7-5-6-15(14-16)17(22)19-10-12-21(13-11-19)25(23,24)20-8-3-1-2-4-9-20/h5-7,14H,1-4,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPLDNWWVVPXQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.